molecular formula C35H58N5O6P B12742289 Ode-bn-pmeg CAS No. 1626364-18-8

Ode-bn-pmeg

Cat. No.: B12742289
CAS No.: 1626364-18-8
M. Wt: 675.8 g/mol
InChI Key: AHSNBFKBLUUKAW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine involves several steps. The key intermediate, 9-[(2-phosphonomethoxy)ethyl]guanine, is first prepared. This intermediate is then reacted with octadecyloxyethyl benzyl chloride under specific conditions to yield the final product . The reaction typically requires the presence of a base, such as sodium hydride, and is carried out in an aprotic solvent like dimethylformamide .

Industrial Production Methods

Industrial production of Octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonate derivatives, while substitution reactions can produce various substituted guanine derivatives .

Scientific Research Applications

Octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine involves its conversion to the active form, 9-(2-phosphonomethoxyethyl)guanine (PMEG). PMEG is then phosphorylated to its active triphosphate form, which acts as a chain-terminating inhibitor of viral DNA polymerases . This inhibition prevents viral DNA replication, leading to the suppression of viral infection .

Properties

CAS No.

1626364-18-8

Molecular Formula

C35H58N5O6P

Molecular Weight

675.8 g/mol

IUPAC Name

2-amino-9-[2-[[2-octadecoxyethoxy(phenylmethoxy)phosphoryl]methoxy]ethyl]-1H-purin-6-one

InChI

InChI=1S/C35H58N5O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-24-43-26-27-45-47(42,46-28-31-21-18-17-19-22-31)30-44-25-23-40-29-37-32-33(40)38-35(36)39-34(32)41/h17-19,21-22,29H,2-16,20,23-28,30H2,1H3,(H3,36,38,39,41)

InChI Key

AHSNBFKBLUUKAW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCOP(=O)(COCCN1C=NC2=C1N=C(NC2=O)N)OCC3=CC=CC=C3

Origin of Product

United States

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